molecular formula C13H13NO2 B2472550 2-Ethyl-4-methylquinoline-3-carboxylic acid CAS No. 847837-40-5

2-Ethyl-4-methylquinoline-3-carboxylic acid

Cat. No. B2472550
CAS RN: 847837-40-5
M. Wt: 215.252
InChI Key: IUFJNWLWHFICKS-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methylquinoline-3-carboxylic acid” is a chemical compound with the linear formula C13H13NO2 . It has a molecular weight of 215.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives . This synthesis involved environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-methylquinoline-3-carboxylic acid” is represented by the linear formula C13H13NO2 . The compound is a powder form .


Chemical Reactions Analysis

Quinoline, the core structure of “2-Ethyl-4-methylquinoline-3-carboxylic acid”, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound is a powder form . It has a melting point of 287-288°C . The compound has a molecular weight of 215.25 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are structurally related to 2-Ethyl-4-methylquinoline-3-carboxylic acid, has been developed for key arylquinolines involved in an HIV integrase project (Jentsch et al., 2018).
  • The synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is described, offering a facile and inexpensive method for creating novel quinoline structures (Gao et al., 2011).

Antibacterial and Antifungal Applications

  • Certain derivatives of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, related to 2-Ethyl-4-methylquinoline-3-carboxylic acid, have been synthesized and tested for antibacterial activities, although they exhibited very weak effects (Stefancich et al., 1987).

Pharmaceutical Development

  • The structure of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a prototype with oral antiallergy activity, was developed through modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid. This compound shows potential in allergy treatment (Althuis et al., 1979).

Organic Chemistry and Catalysis

  • 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used for the synthesis of polyhydroquinoline derivatives, including ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, a category that includes 2-Ethyl-4-methylquinoline-3-carboxylic acid derivatives (Khaligh, 2014).

properties

IUPAC Name

2-ethyl-4-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-10-12(13(15)16)8(2)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFJNWLWHFICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methylquinoline-3-carboxylic acid

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